N-(Aminoiminomethyl)butyramide
Description
N-(Aminoiminomethyl)butyramide is a substituted amidine derivative characterized by a butyramide backbone linked to an aminoiminomethyl group. Amidines, such as this compound, are pharmacologically significant due to their structural versatility and biological activity. For instance, amidine-containing moieties like benzimidazoles and tetrahydropyrimidines are prevalent in drug development . The aminoiminomethyl group in this compound likely enhances its ability to participate in hydrogen bonding and electrostatic interactions, making it a candidate for targeting enzymes or receptors.
Properties
CAS No. |
4417-83-8 |
|---|---|
Molecular Formula |
C5H11N3O |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N-(diaminomethylidene)butanamide |
InChI |
InChI=1S/C5H11N3O/c1-2-3-4(9)8-5(6)7/h2-3H2,1H3,(H4,6,7,8,9) |
InChI Key |
OZRCULZKJLSCQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Butyramide
Butyramide derivatives vary in substituents and functional groups, leading to distinct biological and chemical properties. Key comparisons include:
Key Findings:
- This highlights the role of aromatic substituents in enzyme recognition .
- Antiproliferative Effects : In erythroleukemia cells, N-butyramide inhibits proliferation and induces hemoglobin synthesis more effectively than isobutyramide, suggesting that linear chain structure (vs. branched) enhances activity .
- Differentiation Induction : Tributyrin, a butyrate ester, outperforms butyramide in inducing differentiation in neuroblastoma cells, likely due to improved cellular uptake or metabolic stability .
Pharmacological Amidines
Amidines, including N-substituted variants, are critical in drug design. For example:
- Benzimidazole derivatives (e.g., N-(4-benzyloxy-phenyl)-4-(1H-benzimidazole-2-sulfinyl)-butyramide) exhibit antiulcer and antimicrobial activities, demonstrating how heterocyclic additions modulate biological effects .
- Pyronopaline, a natural amidine derivative, is catabolized by Agrobacterium tumefaciens, suggesting amidines may serve as biomarkers or metabolic intermediates in pathogenic systems .
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